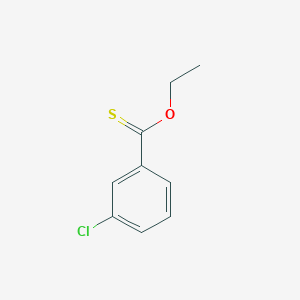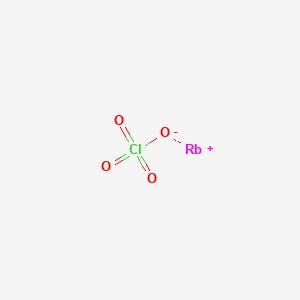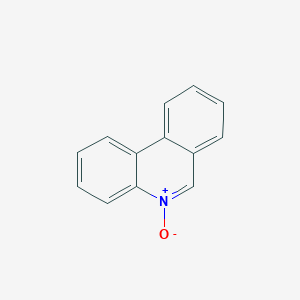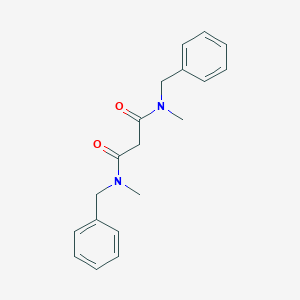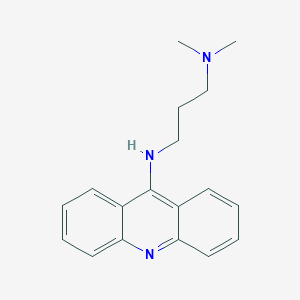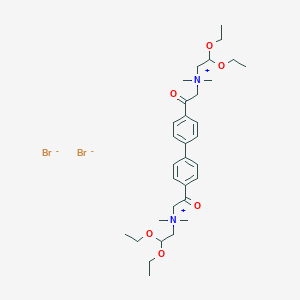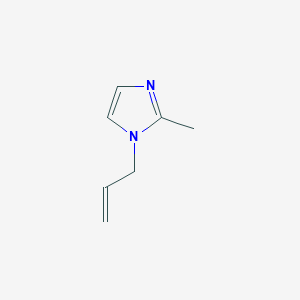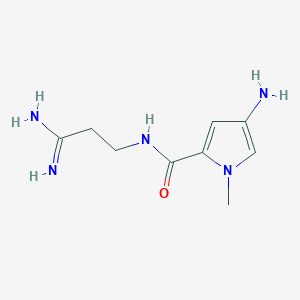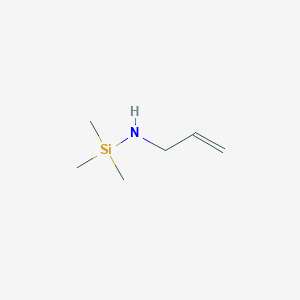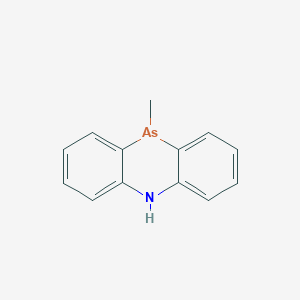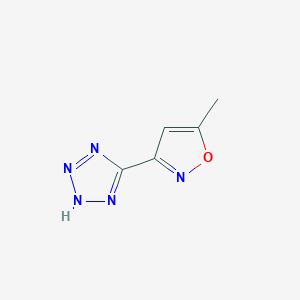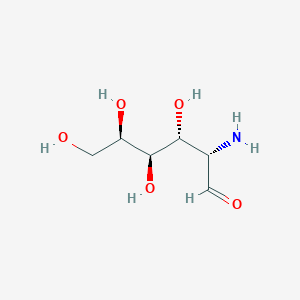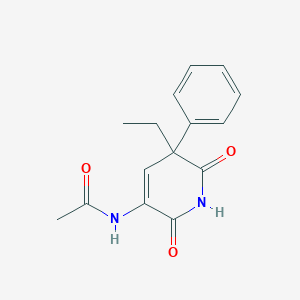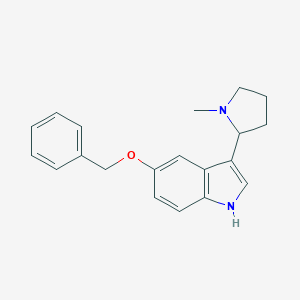
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to a class of chemicals known as cannabinoids, which are compounds found in the cannabis plant. However, unlike delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, WIN 55,212-2 does not produce the same psychoactive effects.
作用机制
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and inflammation. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By binding to these receptors, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
生化和生理效应
The biochemical and physiological effects of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 are diverse and depend on the specific context in which it is used. In general, this compound has been shown to have analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, leading to its potential as an antidepressant and anxiolytic agent.
实验室实验的优点和局限性
One of the advantages of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 in lab experiments is its specificity for the endocannabinoid system, which allows researchers to study the effects of this system in isolation. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models, making it a useful tool for preclinical research. However, one limitation of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is its potential for off-target effects, as it can bind to other receptors besides the CB1 and CB2 receptors. Additionally, the use of this compound in human studies is limited due to its potential for psychoactive effects.
未来方向
There are several future directions for research on 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including:
1. Further studies on the potential therapeutic applications of this compound in neurology, oncology, and psychiatry.
2. Development of more specific and potent agonists and antagonists of the endocannabinoid system, which could lead to the development of new therapeutic agents.
3. Investigation of the long-term effects of chronic exposure to 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including its potential for addiction and tolerance.
4. Studies on the pharmacokinetics and metabolism of this compound, which could inform dosing and administration strategies.
5. Investigation of the potential interactions between 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 and other drugs, which could inform its use in combination therapies.
In conclusion, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound acts on the endocannabinoid system and has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
合成方法
The synthesis of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 involves several steps, including the reaction of 2,3-dihydro-1H-inden-5-ol with benzyl bromide to form 5-benzyloxy-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with 1-methyl-2-pyrrolidinyl lithium to form 5-benzyloxy-3-(1-methyl-2-pyrrolidinyl)-2,3-dihydro-1H-inden-1-one. Finally, the compound is deprotected using hydrogenolysis to yield 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole.
科学研究应用
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects, reducing damage to neurons in animal models of stroke and traumatic brain injury. In oncology, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to have anti-tumor effects, inhibiting the growth and metastasis of cancer cells in vitro and in vivo. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent, with promising results in animal models.
属性
CAS 编号 |
14226-68-7 |
|---|---|
产品名称 |
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-(1-methylpyrrolidin-2-yl)-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C20H22N2O/c1-22-11-5-8-20(22)18-13-21-19-10-9-16(12-17(18)19)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,20-21H,5,8,11,14H2,1H3 |
InChI 键 |
SLFSSUKLMIHWLW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
同义词 |
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




